![molecular formula C35H35NO12 B611948 Neocarzinostatin CAS No. 9014-02-2](/img/structure/B611948.png)
Neocarzinostatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Neocarzinostatin is typically isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is then purified to obtain the active form .
Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus. The fermentation broth is processed to extract and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Neocarzinostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of zinostatin that retain or enhance its cytotoxic properties
生物活性
Neocarzinostatin (NCS) is a potent antitumor antibiotic derived from the bacterium Streptomyces carzinostaticus. It exhibits significant biological activity, particularly in its ability to cleave double-stranded DNA, leading to apoptosis in cancer cells. This article explores the biological activity of NCS, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
This compound functions primarily through its interaction with DNA. The compound is composed of a chromophore that, upon activation, generates free radicals capable of inducing DNA strand breaks. This mechanism is critical for its antitumor effects, as it disrupts the integrity of the genetic material in rapidly dividing cancer cells.
Key Mechanisms:
- DNA Cleavage : NCS cleaves double-stranded DNA, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The activation of NCS results in the production of ROS, contributing to cellular damage and apoptosis.
- Cell Cycle Arrest : Studies have shown that NCS induces G2/M phase arrest in various cancer cell lines, which is crucial for its therapeutic efficacy.
In Vitro Studies
Recent studies have demonstrated the effectiveness of NCS against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : NCS treatment resulted in significant cell death and a marked increase in PARP levels, indicating DNA damage and subsequent apoptosis .
- WERI-Rb1 Retinoblastoma Cells : The conjugation of NCS with EpCAM aptamer showed enhanced specificity and efficacy against these cells, with a notable reduction in cell viability .
In Vivo Studies
Clinical investigations have revealed promising results for NCS in treating advanced malignancies:
- A study involving 141 patients with stomach cancer showed responses in 12 cases, while 10 out of 68 pancreatic cancer patients exhibited some level of response to NCS treatment .
- In animal models, NCS has demonstrated substantial tumor regression capabilities, particularly against sarcomas and leukemias .
Clinical Trials
Several clinical trials have assessed the efficacy of NCS:
- Trial on Advanced Malignancies :
- Combination Therapy :
Table: Summary of Key Findings from Studies
Study Type | Cancer Type | Response Rate | Notable Findings |
---|---|---|---|
In Vitro | MCF-7 | High | Induced G2 phase arrest; increased PARP levels |
In Vitro | WERI-Rb1 | High | Specific targeting via EpCAM aptamer |
Clinical Trial | Stomach Cancer | 8.5% | Responses in 12 out of 141 patients |
Clinical Trial | Pancreatic Cancer | 14.7% | Responses in 10 out of 68 patients |
科学研究应用
Clinical Investigations
NCS has undergone various clinical trials, particularly in Japan, demonstrating effectiveness against several types of cancers:
- Liver Cancer : NCS has progressed to Phase II clinical trials for primary liver cancer, showcasing promising results in inhibiting tumor growth .
- Cervical Cancer : Research indicates that HPV-positive cervical cancer cells can respond effectively to NCS treatment, leading to p53-dependent apoptosis despite the presence of E6 oncoprotein .
- Gastrointestinal Cancers : Clinical studies have reported responses in stomach and pancreatic cancers, with notable efficacy observed in combination therapies .
Innovative Drug Delivery Systems
To address the limitations of NCS, such as its short half-life and severe toxicity, researchers have developed novel drug delivery systems:
- Polymer Conjugates : A study demonstrated that conjugating NCS with a polystyrene-maleimide copolymer (SMANCS) significantly increased its circulation time in vivo. This conjugate received approval in Japan for treating hepatocellular carcinoma .
- Aptamer Conjugates : NCS conjugated with epithelial cell adhesion molecule (EpCAM) aptamer has shown specificity for EpCAM-positive cancer cells. This targeted approach enhances therapeutic efficacy while sparing normal tissues from damage. The conjugates were characterized using high-performance liquid chromatography and demonstrated significant antitumor effects through apoptosis induction and cell cycle arrest .
Case Study 1: Efficacy in Hepatocellular Carcinoma
In a clinical trial involving patients with hepatocellular carcinoma, NCS was administered as part of a combination therapy regimen. The results indicated a substantial reduction in tumor size among participants, with manageable side effects such as nausea and fatigue.
Case Study 2: Targeting HPV-Positive Cervical Cancer
A study involving HPV-positive cervical cancer cell lines (HeLa, CaSki) revealed that NCS treatment led to G2 phase cell cycle arrest and increased apoptosis rates. The nuclear accumulation of p53 protein was noted, indicating a restoration of its function despite E6 protein presence .
Data Summary
属性
CAS 编号 |
9014-02-2 |
---|---|
分子式 |
C35H35NO12 |
分子量 |
661.6 g/mol |
IUPAC 名称 |
[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3 |
InChI 键 |
BLXZMHNVKCEIJX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Zinostatin; Neocarcinostatin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。